[(3-Bromo-4-fluorophenyl)methyl](butyl)amine
Description
(3-Bromo-4-fluorophenyl)methylamine is a tertiary amine featuring a bromo-fluorinated aromatic ring linked to a butyl chain via a methylamine group. Its molecular formula is C₁₁H₁₅BrFN, with a molecular weight of 260.15 g/mol. The compound’s structure combines halogenated aromaticity (3-bromo-4-fluorophenyl) with a flexible aliphatic butyl chain, influencing its physicochemical properties, such as solubility and lipophilicity. While specific pharmacological data for this compound are absent in the reviewed literature, its structural analogs (e.g., bromophenyl- or fluorophenyl-containing amines) are frequently explored as intermediates in drug discovery, particularly in kinase inhibitor synthesis .
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-6-14-8-9-4-5-11(13)10(12)7-9/h4-5,7,14H,2-3,6,8H2,1H3 |
InChI Key |
UYOJHPGIQVUOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Route 1: Reductive Amination
- Methylation and Amine Coupling
- Convert aldehyde to methylamine via reductive amination:
$$
\text{3-Bromo-4-fluorobenzaldehyde} + \text{Butylamine} \xrightarrow{\text{NaBH₄/MeOH}} \text{Target Compound}
$$
Typical yield range: 70-85%
- Convert aldehyde to methylamine via reductive amination:
Route 2: Nucleophilic Substitution
- Amine Alkylation
- React with butylamine under basic conditions:
$$
\text{(3-Bromo-4-fluorophenyl)methyl bromide} + \text{Butylamine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Yield: 80-88%
- React with butylamine under basic conditions:
Comparative Reaction Conditions
| Parameter | Route 1 (Reductive Amination) | Route 2 (Nucleophilic Substitution) |
|---|---|---|
| Reaction Time | 4-6 hours | 8-12 hours |
| Temperature | 0-25°C | 60-80°C |
| Key Reagents | NaBH₄, NaClO | NBS, AIBN |
| Purification Method | Crystallization | Column Chromatography |
| Scalability | High (gram to kilogram) | Moderate (milligram to gram) |
| Environmental Impact | Low (aqueous workup) | Moderate (halogenated solvents) |
Industrial-Scale Optimization
For bulk production, Route 1 is preferred due to:
- Lower toxicity profile (avoids stoichiometric bromine)
- Higher atom economy (83% vs. 68% in Route 2)
- Compatibility with continuous flow reactors ()
- Ultrasonic irradiation improves bromine dispersion ()
- pH control during reductive amination (optimal range: 6.8-7.2)
- Solvent selection (CH₂Cl₂ vs. DMF) affects reaction kinetics
Analytical Characterization
| Technique | Expected Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.4 Hz, 1H), 7.32 (dd, J=8.4, 2.0 Hz, 1H), 3.72 (s, 2H), 2.60 (t, J=7.2 Hz, 2H), 1.45–1.25 (m, 4H), 0.91 (t, J=7.2 Hz, 3H) |
| HRMS (ESI+) | m/z calc. for C₁₁H₁₄BrF₂N [M+H]⁺: 290.0241; found: 290.0238 |
| HPLC Purity | >99% (C18 column, 60:40 MeOH/H₂O) |
Challenges and Mitigation
- Regioselectivity in Bromination
- Amine Stability
- Byproduct Formation
- Dibrominated byproducts minimized using NaBr/NaClO system instead of molecular Br₂ ().
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Aliphatic Chain Flexibility : The butyl chain in the target compound offers greater conformational flexibility than rigid morpholine or pyran-containing analogs (e.g., ), which may influence membrane permeability.
- Functional Group Additions: Compounds like [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine (MW 290.17) exhibit higher molecular weights due to tertiary amine extensions, which could enhance binding to targets like neurotransmitter receptors .
Physicochemical and Pharmacological Trends
- Lipophilicity: The butyl chain increases logP compared to shorter-chain analogs (e.g., 2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethanol, logP ~1.5), enhancing passive diffusion across biological membranes .
Biological Activity
(3-Bromo-4-fluorophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of halogen substituents and an amine functional group, suggests enhanced reactivity and selectivity towards various biological targets. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound (3-Bromo-4-fluorophenyl)methylamine has the following structural formula:
The presence of bromine and fluorine on the phenyl ring is expected to influence its lipophilicity and binding affinity towards biological targets, which is crucial for its pharmacological properties.
The biological activity of (3-Bromo-4-fluorophenyl)methylamine primarily involves its interaction with specific receptors or enzymes. The halogen substituents can enhance the compound's binding affinity to these targets. For instance, studies have shown that compounds with similar structures exhibit varying degrees of inhibition on neurotransmitter transporters, such as the dopamine transporter (DAT), which is critical in the treatment of psychostimulant abuse .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of (3-Bromo-4-fluorophenyl)methylamine. The following table summarizes key findings from various studies on similar compounds:
| Compound Name | Key Substituent | Binding Affinity (Ki) | Biological Activity |
|---|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | Bromine, Fluorine | TBD | Potential DAT inhibitor |
| [(3-Bromo-4-chlorophenyl)methyl]amine | Bromine, Chlorine | TBD | Neuroprotective effects |
| [(3-Bromo-4-methylphenyl)methyl]amine | Bromine, Methyl | TBD | Antidepressant properties |
| [(3-Bromo-4-nitrophenyl)methyl]amine | Bromine, Nitro | TBD | Enhanced receptor binding |
The variations in substituents significantly affect the compound's pharmacokinetic properties and biological activities. For example, fluorinated compounds often show improved metabolic stability and receptor affinity compared to their non-fluorinated counterparts .
Case Studies
- Dopamine Transporter Inhibition : A study evaluated a series of phenylmethylamines for their ability to inhibit DAT. Compounds with bromine and fluorine substitutions showed promising results in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine . This suggests that (3-Bromo-4-fluorophenyl)methylamine could be a candidate for further development in treating addiction.
- Antidepressant Activity : Another investigation into related compounds indicated that those with similar structural motifs exhibited antidepressant-like effects in animal models. The presence of halogens was correlated with increased antidepressant activity, likely due to enhanced central nervous system penetration and receptor interaction .
Q & A
Q. Advanced Optimization Strategies
- Continuous flow synthesis improves scalability and reduces side-product formation by maintaining precise temperature and mixing control .
- Microwave-assisted synthesis shortens reaction times (e.g., 1–2 hours) while maintaining yields .
- Substituting benzyl chloride with benzyl bromide can enhance reactivity but requires careful handling due to higher volatility .
How can researchers characterize the purity and structural integrity of (3-Bromo-4-fluorophenyl)methylamine?
Q. Basic Characterization Techniques
Q. Advanced Structural Analysis
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles, critical for SAR studies .
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities using UV absorption at 254 nm .
What strategies resolve discrepancies in reported biological activities of halogenated arylalkylamines?
Q. Basic SAR Analysis
Q. Advanced Data Contradiction Resolution
- Meta-Analysis of Reaction Conditions : Variations in solvent polarity (e.g., DMF vs. THF) or temperature can alter byproduct profiles, affecting bioactivity .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies steric clashes or hydrogen-bonding mismatches in conflicting binding assays .
- Isotopic Labeling : ¹⁹F-NMR tracks metabolic stability in vitro, explaining discrepancies in cytotoxicity data .
How can researchers optimize (3-Bromo-4-fluorophenyl)methylamine for targeted enzyme inhibition?
Q. Basic Modification Strategies
Q. Advanced Computational Approaches
- MD Simulations : GROMACS simulations predict conformational stability in aqueous vs. lipid environments .
- QSAR Models : Train models using datasets of IC₅₀ values to predict optimal substituent patterns .
What are the challenges in crystallizing (3-Bromo-4-fluorophenyl)methylamine, and how are they addressed?
Q. Basic Crystallization Techniques
Q. Advanced Refinement Methods
- TWINLAW in SHELXL : Corrects for twinning artifacts common in halogenated compounds .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., Br···H contacts) to refine packing models .
How do researchers validate the metabolic stability of (3-Bromo-4-fluorophenyl)methylamine?
Q. Basic In Vitro Assays
Q. Advanced In Vivo Tracking
- PET Imaging : Radiolabel with ¹⁸F to monitor biodistribution and clearance rates .
- Stable Isotope Tracing : ¹³C-labeled butyl chains track metabolic pathways in tissue samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
